molecular formula C15H26O2 B12299514 [8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol

[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol

Cat. No.: B12299514
M. Wt: 238.37 g/mol
InChI Key: KFSUHYMYSGYWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroprehelminthosporol is a natural organic compound with the molecular formula C15H26O2. It is a yellow crystalline solid, stable at room temperature. This compound is isolated from the fungus Veronaea sp. and has shown cytotoxicity towards human cancer cell lines A549 and SK-OA-3 .

Preparation Methods

Dihydroprehelminthosporol is primarily obtained from the fungus Veronaea sp. The isolation process involves culturing the fungus and extracting the compound using various solvents. The compound is then purified using chromatographic techniques . There are no widely reported synthetic routes or industrial production methods for dihydroprehelminthosporol, as it is mainly derived from natural sources.

Chemical Reactions Analysis

Dihydroprehelminthosporol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert dihydroprehelminthosporol to its reduced forms.

    Substitution: The compound can undergo substitution reactions with different reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dihydroprehelminthosporol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydroprehelminthosporol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways in cancer cells, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Dihydroprehelminthosporol is structurally similar to other natural products such as prehelminthosporol and prelycopene. These compounds share similar chemical structures but differ in their biological activities and chemical properties. For example, prehelminthosporol and prelycopene have different cytotoxic profiles and may target different cellular pathways. The uniqueness of dihydroprehelminthosporol lies in its specific cytotoxic effects on certain cancer cell lines, making it a valuable compound for targeted cancer research .

Similar compounds include:

  • Prehelminthosporol
  • Prelycopene
  • Isodihydroprehelminthosporol
  • Anhydrocochlioquinone A
  • Isocochlioquinone A
  • Cochlioquinone A

Properties

IUPAC Name

[8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h9,11-14,16-17H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUHYMYSGYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(C1C(C2=C)CO)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.